methyl (2R)-2-{[(tert-butoxy)carbonyl](methyl)amino}propanoate
Overview
Description
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of amino acid derivatives. The Boc group is a common protecting group for amines in peptide synthesis due to its stability under a variety of conditions and its ease of removal.
Mechanism of Action
Target of Action
It’s known that the tert-butoxycarbonyl group finds large applications in synthetic organic chemistry . This group can be introduced into a variety of organic compounds, suggesting a broad range of potential targets .
Mode of Action
The compound acts by introducing the tert-butoxycarbonyl group into various organic compounds . This process is facilitated by flow microreactor systems, making it more efficient, versatile, and sustainable compared to traditional batch processes .
Biochemical Pathways
The tert-butyl group, a component of this compound, is known for its unique reactivity pattern and has implications in various biosynthetic and biodegradation pathways .
Result of Action
The introduction of the tert-butoxycarbonyl group into organic compounds can lead to a variety of outcomes, depending on the specific compound and the context of the reaction . The exact molecular and cellular effects would depend on these factors.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of flow microreactor systems can enhance the efficiency and versatility of the compound’s action . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Amino acid derivative+Boc2O→Boc-protected amino acid derivative
Industrial Production Methods
In an industrial setting, the production of Boc-protected compounds can be scaled up using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate can undergo various chemical reactions, including:
Hydrolysis: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Substitution: The compound can participate in nucleophilic substitution reactions where the Boc group is replaced by other functional groups.
Oxidation and Reduction: While the Boc group itself is relatively inert to oxidation and reduction, the ester and amine functionalities can undergo these reactions under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Various nucleophiles in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the modification of biomolecules for various studies.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and advanced materials.
Comparison with Similar Compounds
Similar Compounds
Methyl (2R)-2-{(benzyloxy)carbonylamino}propanoate: Similar protecting group but with a benzyloxycarbonyl (Cbz) group instead of Boc.
Methyl (2R)-2-{(fluorenylmethoxy)carbonylamino}propanoate: Uses a fluorenylmethoxycarbonyl (Fmoc) group for protection.
Uniqueness
Methyl (2R)-2-{(tert-butoxy)carbonylamino}propanoate is unique due to the stability and ease of removal of the Boc group. The Boc group is stable under basic conditions and can be removed under mild acidic conditions, making it highly versatile for various synthetic applications .
Properties
IUPAC Name |
methyl (2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-7(8(12)14-6)11(5)9(13)15-10(2,3)4/h7H,1-6H3/t7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXXSDTVMDEILX-SSDOTTSWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)OC)N(C)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.